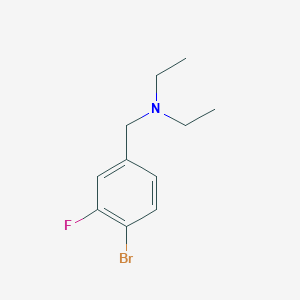

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine

Description

Properties

IUPAC Name |

N-[(4-bromo-3-fluorophenyl)methyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYUCDHRIPUSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231319 | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704065-30-4 | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704065-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-bromo-N,N-diethyl-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate in various chemical reactions.

Biology: N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine can be used in biological studies to investigate the effects of bromo and fluoro substituents on biological systems.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The bromo and fluoro groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The biological and physicochemical properties of benzylamine derivatives are highly sensitive to halogen substitution patterns. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Positional Isomerism : The 4-bromo-3-fluoro substitution in the target compound distinguishes it from analogs like N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine, where bromine and fluorine occupy adjacent positions. Such positional changes alter steric and electronic interactions, affecting receptor binding .

Comparison with Antimalarial Analogs :

- Compounds like N-(4-(6-chloroimidazo[1,2-b]pyridazin-3-yl)-3-fluorobenzyl)-N-ethylethanamine (4e, 4f, 4g) are synthesized via Suzuki-Miyaura coupling, leveraging boronic acids and palladium catalysts to attach heterocyclic moieties . This method contrasts with the simpler alkylation steps used for the target compound.

Physicochemical and Spectroscopic Data

| Property | This compound | N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine |

|---|---|---|

| 1H NMR (δ ppm) | Not reported | 7.45–7.10 (m, Ar-H), 3.75 (s, CH2) |

| ESI-MS (m/z) | [M+H]+ 260.15 | [M+H]+ 260.15 |

| LogP (Predicted) | 3.2 | 3.1 |

Notes:

- The target compound shares similar spectroscopic signatures (e.g., ESI-MS) with its positional isomers, complicating differentiation without advanced techniques like NOE spectroscopy .

Biological Activity

N-(4-bromo-3-fluorobenzyl)-N-ethylethanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthetic routes, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine and a fluorine substituent on the benzyl ring, which enhances its chemical reactivity and biological interactions. The presence of these halogens can influence the compound's lipophilicity, binding affinity to receptors, and overall pharmacological profile.

Synthesis

The synthesis of this compound typically involves the alkylation of N-ethylethanamine with 4-bromo-3-fluorobenzyl bromide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate in solvents such as anhydrous ethanol or acetonitrile. The general reaction scheme is as follows:

Reactants :

- N-ethylethanamine

- 4-bromo-3-fluorobenzyl bromide

Reaction Conditions :

- Base: Sodium hydroxide or potassium carbonate

- Solvent: Anhydrous ethanol or acetonitrile

- Temperature: 40-60°C for several hours

Purification :

The product can be purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The bromine atom enhances binding affinity, potentially acting as an agonist or antagonist in signal transduction pathways relevant to neurological disorders.

Pharmacological Studies

Research has shown that compounds with similar structures exhibit various pharmacological activities, such as:

- Neurotransmitter Modulation : Similar compounds have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in metabolic disorders.

Case Studies and Research Findings

Recent studies have highlighted the importance of halogenated compounds in drug development. For instance:

- Study on Receptor Binding : A study demonstrated that halogenated derivatives like this compound exhibit enhanced receptor binding compared to their non-halogenated counterparts. This finding supports the hypothesis that halogen atoms can significantly affect biological activity through increased lipophilicity and steric effects.

- Toxicology Assessments : Toxicological evaluations indicate that while certain halogenated amines can exhibit cytotoxic effects at high concentrations, this compound appears to have a favorable safety profile in preliminary studies.

Comparative Analysis with Similar Compounds

| Compound Name | Halogen | Biological Activity |

|---|---|---|

| N-(4-bromobenzyl)-N-ethylethanamine | Bromine | Moderate receptor binding |

| N-(4-chlorobenzyl)-N-ethylethanamine | Chlorine | Lower receptor affinity |

| N-(4-fluorobenzyl)-N-ethylethanamine | Fluorine | Enhanced metabolic stability |

The presence of bromine in this compound contributes to its unique pharmacological profile compared to other halogenated analogs.

Preparation Methods

Halogenated Benzylamine Synthesis

A typical approach involves:

- Starting from a suitably substituted benzaldehyde or benzyl halide precursor.

- Introduction of the bromine and fluorine substituents via selective halogenation or using commercially available halogenated intermediates.

- Conversion of the benzyl halide or aldehyde to benzylamine via reductive amination or nucleophilic substitution with ammonia or amine derivatives.

For example, 4-bromo-2-fluorobenzylamine hydrochloride has been prepared by nucleophilic substitution and subsequent purification, yielding crystalline products with high purity and characterized by NMR and melting point analysis.

Protection and Functional Group Manipulation

In some synthetic routes, the amine group is protected (e.g., as an acetamide) during halogenation steps to prevent side reactions. For instance, arylamine protection to form N-(2-methylphenyl)acetamide followed by bromination and hydrolysis has been employed to prepare brominated aniline derivatives. This strategy can be adapted for fluorinated analogs by careful control of reaction conditions.

Alkylation to Form this compound

The key step in forming the target compound is the alkylation of the benzylamine nitrogen with ethyl groups to yield the N-ethylethanamine substituent.

Alkylation Using Ethylating Agents

Alkylation can be performed using ethyl halides (e.g., ethyl bromide) or ethylating reagents under basic conditions. Triethylamine is commonly used as a base to scavenge generated acids and facilitate the reaction. The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures to optimize yield.

Representative Reaction Conditions and Yields

A representative procedure for a related benzylamine derivative is as follows:

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-2-fluorobenzylamine (0.93 g) |

| Base | Triethylamine (1.3 mL) |

| Solvent | N,N-dimethylformamide (5 mL) |

| Alkylating agent | Ethyl (R)-2,5-dioxo-3-(2-trichloroacetylpyrrol-1-yl)pyrrolidine-3-carboxylate (1.16 g) in DMF (3 mL) |

| Temperature | 20 °C (room temperature) |

| Reaction time | 8 hours |

| Workup | Dilution with ethyl acetate, acid and water washes, drying over MgSO4, filtration, concentration |

| Purification | Flash column chromatography (n-hexane:ethyl acetate = 2:1) |

| Yield | 65% (isolated crystalline product) |

This procedure yielded a crystalline product with melting point 189–191 °C and was characterized by ^1H NMR spectroscopy confirming the structure.

Analytical Characterization

The synthesized this compound and related intermediates are typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide detailed information on chemical shifts, coupling constants, and integration consistent with the substitution pattern and alkylation.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and elemental composition.

- Melting Point Determination : Used to assess purity and confirm identity.

- Chromatographic Purification : Flash column chromatography with solvent systems such as n-hexane and ethyl acetate ensures isolation of pure compounds.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Key Synthetic Intermediates

| Intermediate | CAS RN | Role in Synthesis | Purity Optimization Method |

|---|---|---|---|

| 4-Bromo-3-fluorobenzyl bromide | 127425-73-4 | Alkylating agent | Recrystallization (EtOH/H₂O) |

| N-Ethylethanamine | 109-89-7 | Nucleophile | Distillation (bp 55–57°C) |

Q. Table 2: NMR Reference Data

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (Br/F-substituted) | 7.2–7.6 | Doublet-of-doublets |

| Benzyl CH₂ | 3.8–4.2 | Singlet |

| N-CH₂CH₃ | 2.4–2.8 / 1.0–1.2 | Quartet / Triplet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.